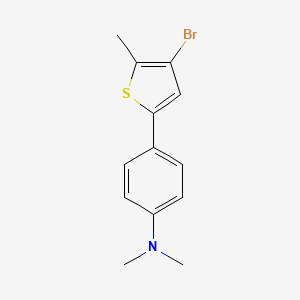
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- is an organic compound that belongs to the class of aromatic amines. This compound features a benzenamine core substituted with a 4-(4-bromo-5-methyl-2-thienyl) group and two N,N-dimethyl groups. The presence of the bromine and thienyl groups imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 5-methyl-2-thiophene, followed by coupling with a benzenamine derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Applications De Recherche Scientifique
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and protein binding due to its aromatic amine structure.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine structure allows it to bind to active sites on proteins, potentially inhibiting or modulating their activity. The bromine and thienyl groups may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-(4-chloro-5-methyl-2-thienyl)-N,N-dimethyl-
- Benzenamine, 4-(4-fluoro-5-methyl-2-thienyl)-N,N-dimethyl-
- Benzenamine, 4-(4-iodo-5-methyl-2-thienyl)-N,N-dimethyl-
Uniqueness
Benzenamine, 4-(4-bromo-5-methyl-2-thienyl)-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the thienyl and dimethylamine groups also imparts distinct chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
813450-64-5 |
|---|---|
Formule moléculaire |
C13H14BrNS |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
4-(4-bromo-5-methylthiophen-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H14BrNS/c1-9-12(14)8-13(16-9)10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3 |
Clé InChI |
XOAYVNCPOUPEIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C2=CC=C(C=C2)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


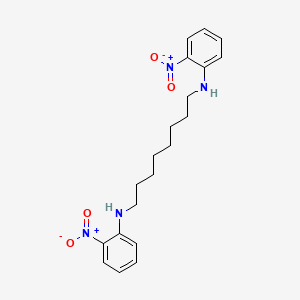

![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

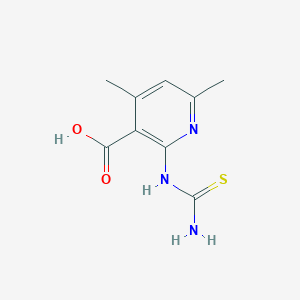
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
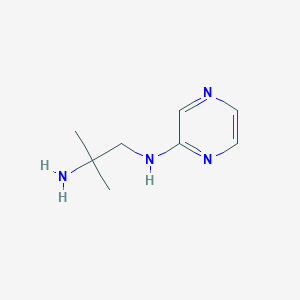
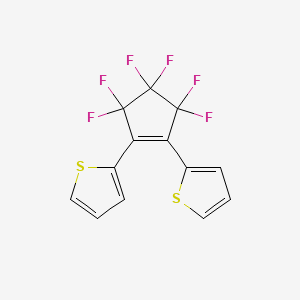
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
